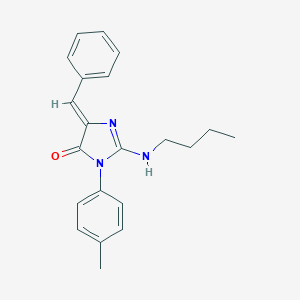
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one is a chemical compound with potential applications in scientific research. It is a member of the imidazolone family of compounds and has been shown to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species and to modulate the expression of various inflammatory cytokines. This suggests that it may act by reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, as well as to modulate the expression of various cytokines. Additionally, it has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to exhibit interesting biochemical and physiological effects, making it a potentially useful tool for studying cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, it may be useful to explore its potential as a tool for studying cellular processes and as a potential lead compound for drug development.
Méthodes De Synthèse
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzaldehyde with butylamine in the presence of a catalyst such as acetic acid. The resulting product is then reacted with imidazole in the presence of a base such as sodium hydroxide to yield the final compound.
Applications De Recherche Scientifique
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one has potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C21H23N3O |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C21H23N3O/c1-3-4-14-22-21-23-19(15-17-8-6-5-7-9-17)20(25)24(21)18-12-10-16(2)11-13-18/h5-13,15H,3-4,14H2,1-2H3,(H,22,23)/b19-15- |
Clé InChI |
SCUACRWOZWCWSR-CYVLTUHYSA-N |
SMILES isomérique |
CCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
SMILES canonique |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)